2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid
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Overview
Description
2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and protective groups, which make it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl (2S,4R)-4-aminopiperidine-2-carboxylate: Lacks the Boc protective group, making it less stable.
1-Boc-4-aminopiperidine-2-carboxylate: Does not have the methyl group at the 2-position, affecting its reactivity.
2-Methyl (2S,4R)-1-boc-4-aminopiperidine: Missing the oxalic acid component, which influences its solubility and stability.
Uniqueness
2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid stands out due to its combination of protective groups and stereochemistry, which enhance its stability, solubility, and reactivity. These properties make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H24N2O8 |
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Molecular Weight |
348.35 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
InChI Key |
NTRQSPSLGSDKMN-RJUBDTSPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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